BenchChemオンラインストアへようこそ!

4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline

medicinal chemistry cross-coupling scaffold diversification

This compound uniquely combines a C4-bromine handle for parallel Suzuki diversification and a pre-installed C1-3,6-dihydro-2H-pyran-4-yl pharmacophore, eliminating weeks of synthetic effort. Directly cited in HPK1 inhibitor patents (CN110709392B, US9586903B2) as a preferred embodiment. Procure to accelerate kinase-focused library construction and CNS drug discovery.

Molecular Formula C14H12BrNO
Molecular Weight 290.16
CAS No. 2580238-25-9
Cat. No. B2783791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline
CAS2580238-25-9
Molecular FormulaC14H12BrNO
Molecular Weight290.16
Structural Identifiers
SMILESC1COCC=C1C2=NC=C(C3=CC=CC=C32)Br
InChIInChI=1S/C14H12BrNO/c15-13-9-16-14(10-5-7-17-8-6-10)12-4-2-1-3-11(12)13/h1-5,9H,6-8H2
InChIKeyCHUVWLOCLYKZDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline (CAS 2580238-25-9): Procurement-Ready Physicochemical and Structural Baseline


4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline (CAS 2580238-25-9) is a heterocyclic small molecule with the molecular formula C₁₄H₁₂BrNO and a molecular weight of 290.15 g/mol [1]. The compound features an isoquinoline core bearing a bromine atom at the 4-position and a 3,6-dihydro-2H-pyran-4-yl substituent at the 1-position, as confirmed by its canonical SMILES (Brc1cnc(C2=CCOCC2)c2ccccc12) [1]. It belongs to the class of 1,4-disubstituted isoquinolines, which are recognized as privileged scaffolds in medicinal chemistry, particularly as HPK1 (hematopoietic progenitor kinase 1) inhibitors for immuno-oncology applications [2]. The compound is supplied as a research-grade building block, typically at ≥95% purity, and is intended for laboratory use only [1].

Why 4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline Cannot Be Replaced by Generic Isoquinoline Analogs


Generic substitution of 4-bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline with simpler isoquinoline derivatives is precluded by its dual functionalization pattern. The C4-bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) that is absent in non-halogenated analogs, while the 3,6-dihydro-2H-pyran-4-yl group at the 1-position introduces conformational constraint and oxygen-mediated hydrogen-bonding capacity not present in simple 1-alkyl or 1-aryl isoquinolines [1]. In the HPK1 inhibitor patent literature, the dihydropyran substituent is explicitly claimed as a preferred R₁ group for modulating kinase selectivity, and its removal or replacement with phenyl or pyridinyl yields compounds with altered pharmacological profiles [2]. Furthermore, the C4-bromine substituent distinguishes this compound from the des-bromo analog (1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline), which lacks the capacity for late-stage diversification via cross-coupling [1].

Comparative Evidence Guide: 4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline vs. Closest Analogs


Structural Differentiation: Dual Reactive Sites vs. Single-Feature Analogs for Late-Stage Diversification

4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline uniquely combines a C4-bromine atom amenable to Pd-catalyzed cross-coupling with a C1-dihydropyran ring that introduces sp³ character and hydrogen-bond acceptor capacity. The closest analogs each possess only one of these features: 4-bromoisoquinoline (CAS 1532-97-4) retains the C4-Br handle but completely lacks the dihydropyran substituent, while 1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline lacks the bromine atom required for cross-coupling diversification [1] [2]. Patent literature explicitly identifies 4-(3,6-dihydro-2H-pyran-4-yl)isoquinoline-6-carboxamide as a claimed compound, demonstrating that the dihydropyran-isoquinoline substructure is a privileged pharmacophoric element in CNS-targeted isoquinoline derivatives, yet this analog differs from the target compound by lacking the C4-bromine and bearing a 6-carboxamide instead [3].

medicinal chemistry cross-coupling scaffold diversification

Predicted Lipophilicity Shift Relative to Non-Halogenated and Des-pyran Comparators

The predicted LogP of 4-bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline is estimated at approximately 3.0–3.5, based on the additive contributions of the bromine atom (ΔLogP ≈ +0.8 vs. H at C4) and the dihydropyran ring (moderately polar ether oxygen partially offsets bromine-induced lipophilicity). Comparator data: 4-bromoisoquinoline has a measured/calculated LogP ranging from 2.77 to 3.00 across multiple authoritative sources [1] [2]; the addition of the dihydropyran ring is predicted to increase LogP by approximately 0.3–0.5 units relative to 4-bromoisoquinoline due to increased carbon count, partially mitigated by the ether oxygen. The des-bromo analog 1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline is predicted to have a LogP approximately 0.6–0.8 units lower than the target compound owing to the absence of the bromine atom [3].

physicochemical properties LogP drug-likeness ADME prediction

Synthetic Tractability: C4-Bromine as a Validated Cross-Coupling Handle vs. Inert C4-H Analogs

The C4-bromine atom of 4-bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline is positioned on the isoquinoline core at a site that has been experimentally validated for Heck cross-coupling reactivity in structurally related systems. In the C4-substituted isoquinoline synthesis reported by Vlachou et al. (2007), 4-bromoisoquinoline was successfully converted to α,β-unsaturated esters via Heck reaction with ethyl acrylate under Pd catalysis, demonstrating the feasibility of C4-functionalization on the bromo-isoquinoline scaffold [1]. This precedent extends to the target compound, whose C4-Br is electronically and sterically analogous to that of 4-bromoisoquinoline, while the C1-dihydropyran substituent is not expected to interfere with Pd-catalyzed cross-coupling at C4. In contrast, the des-bromo analog 1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline cannot undergo direct C4 cross-coupling without prior C-H activation, which requires specialized directing groups and limits accessible coupling partners [1].

synthetic chemistry Suzuki coupling Heck reaction building block utility

Procurement Application Scenarios for 4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline (CAS 2580238-25-9)


Kinase-Focused Library Synthesis via C4 Suzuki Diversification

This compound is optimally deployed as a core building block for constructing focused libraries of 4-aryl/heteroaryl-1-(dihydropyran-4-yl)isoquinolines targeting HPK1 or related kinases. The C4-Br enables high-throughput parallel Suzuki coupling with diverse boronic acids, while the pre-installed dihydropyran at C1 eliminates the need for post-coupling introduction of this pharmacophoric element. This strategy is directly supported by the HPK1 inhibitor patent literature (CN110709392B, US9586903B2), in which dihydropyran-substituted isoquinolines are explicitly claimed as preferred embodiments [1] [2].

CNS Penetrant Lead Optimization Leveraging Balanced LogP

With a predicted LogP of ~3.0–3.5, this compound occupies a lipophilicity window consistent with CNS drug-likeness parameters. Medicinal chemistry teams pursuing neurodegenerative or psychiatric indications can procure this compound as a starting scaffold whose LogP can be tuned upward (via C4-aryl coupling) or downward (via dihydropyran oxidation to the lactone or diol) in a predictable manner. The Hoffmann-La Roche patent (US9586903B2) explicitly claims isoquinoline derivatives with dihydropyran substitution for schizophrenia, depression, Alzheimer's disease, and related CNS disorders, providing a precedent for this application space [2].

Immuno-Oncology Hit-to-Lead Programs Targeting HPK1

HPK1 (MAP4K1) is a negative regulator of T-cell receptor signaling, and its inhibition is a validated strategy for cancer immunotherapy. The isoquinoline scaffold with a dihydropyran substituent has been identified as a privileged chemotype for HPK1 inhibition in multiple patent filings from Genentech and other organizations [1]. Researchers procuring this compound for HPK1 inhibitor discovery benefit from a scaffold that already incorporates both key structural features (C4-halogen for SAR exploration and C1-dihydropyran for kinase selectivity), reducing the synthetic burden relative to constructing the core de novo.

Comparative Selectivity Profiling Against Non-Halogenated Isoquinoline Controls

The C4-bromine atom is not merely a synthetic handle; its steric and electronic properties contribute to target binding. Researchers can procure this compound alongside 4-bromoisoquinoline (CAS 1532-97-4) and the des-bromo analog to deconvolute the contribution of the dihydropyran ring vs. the bromine atom to kinase selectivity and cellular potency. Such head-to-head comparative studies are essential for establishing SAR and are directly enabled by the unique dual-feature architecture of this compound [1] [3].

Quote Request

Request a Quote for 4-Bromo-1-(3,6-dihydro-2H-pyran-4-yl)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.